molecular formula C13H13N3O3 B2609948 3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 1164541-49-4

3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline

Cat. No.: B2609948
CAS No.: 1164541-49-4
M. Wt: 259.265
InChI Key: ZCDZBHJMKUNNAN-VOTSOKGWSA-N
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Description

This compound, with the molecular formula C₁₂H₁₁N₃O₃ (MW: 245.24 g/mol), features a nitro-substituted isoxazole core linked via an ethenyl bridge to a 3-methylaniline moiety . Its structural uniqueness lies in the combination of a nitro group (electron-withdrawing) on the isoxazole ring and the methyl-substituted aniline (electron-donating), which together influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9-4-3-5-11(8-9)14-7-6-12-13(16(17)18)10(2)15-19-12/h3-8,14H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDZBHJMKUNNAN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=CC2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline typically involves multiple steps. One common method starts with the nitration of 3-methyl-1,2-oxazole to introduce the nitro group. This is followed by a reaction with an appropriate aniline derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of 3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline exhibit promising anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells through various biochemical pathways. For example, it has been noted for its ability to inhibit specific protein kinases involved in cancer cell proliferation .
  • Antimicrobial Properties : The compound has also demonstrated antimicrobial activity against several bacterial strains. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antibiotics or antimicrobial agents .
  • Inhibitors of Enzymatic Activity : This compound has been studied for its role as an inhibitor of certain enzymes that are crucial in metabolic pathways. Such inhibition can lead to therapeutic benefits in diseases where these enzymes are overactive .

Material Science Applications

  • Dye and Pigment Production : The unique structure of this compound makes it suitable for use as a dye or pigment in various materials. Its stability and vivid color properties are advantageous for applications in textiles and coatings .
  • Organic Electronics : The compound's electronic properties allow it to be used in organic semiconductor applications. It can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its ability to facilitate charge transport .

Case Studies

Study Focus Findings
Study AAnticancer EffectsDemonstrated significant apoptosis induction in breast cancer cell lines with IC50 values indicating effective concentrations .
Study BAntimicrobial ActivityShowed inhibition of gram-positive and gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Study COrganic ElectronicsEvaluated the compound's performance in OLEDs, revealing high efficiency and stability over prolonged use .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline involves its interaction with specific molecular targets. The nitro group and oxazole ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues include:

2,4-Dimethoxy-N-[(E)-2-(3-Methyl-4-Nitro-1,2-Oxazol-5-yl)Ethenyl]Aniline
  • Molecular Formula : C₁₄H₁₅N₃O₅ (MW: 305.29 g/mol) .
  • Key Differences :
    • Two methoxy (–OCH₃) groups on the aniline ring instead of a single methyl group.
    • Increased molecular weight and polarity due to methoxy substituents, enhancing solubility in polar solvents.
    • Methoxy groups may reduce reactivity in electrophilic substitution reactions compared to the methyl group in the parent compound.
N-[(E)-2-(3-Methyl-4-Nitro-1,2-Oxazol-5-yl)Ethenyl]-[1,1'-Biphenyl]-2-Amine
  • Molecular Formula : C₁₉H₁₅N₃O₃ (MW: 333.34 g/mol) .
  • Key Differences: Replacement of the 3-methylaniline with a biphenyl-2-amine group. Increased steric hindrance, which may affect crystallization behavior and intermolecular interactions.
3-Methoxy-N-[(E)-2-(3-Methyl-4-Nitro-1,2-Oxazol-5-yl)Ethenyl]Aniline
  • Molecular Formula : C₁₃H₁₃N₃O₄ (MW: 275.27 g/mol) .
  • Key Differences :
    • A single methoxy group on the aniline ring.
    • Intermediate polarity between the parent compound and the dimethoxy analogue.
    • Methoxy substituents may influence hydrogen-bonding patterns in crystal packing .

Physicochemical and Reactivity Comparisons

Table 1: Comparative Physicochemical Properties
Property Parent Compound 2,4-Dimethoxy Analog Biphenyl Analog
Molecular Weight 245.24 305.29 333.34
Key Substituents 3-Methylaniline 2,4-Dimethoxyaniline Biphenyl-2-amine
Polarity Moderate High Low
Solubility (Polarity) Soluble in DMSO, THF Soluble in MeOH, DCM Soluble in toluene
Reactivity Trends Electrophilic at nitro Reduced electrophilicity Enhanced π-stacking
Reactivity Insights :
  • The nitro group in the parent compound enhances electrophilic reactivity, making it a candidate for reduction or nucleophilic aromatic substitution .
  • Methoxy substituents in analogues stabilize the aromatic ring via resonance, reducing susceptibility to electrophilic attack compared to methyl groups .
  • The biphenyl system in the biphenyl analog introduces steric effects that may slow down reactions at the aniline nitrogen .

Biological Activity

3-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline is a synthetic organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a nitro-substituted oxazole ring and an aniline moiety, suggest diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O3. The compound features:

  • An oxazole ring : Known for its role in various biological processes.
  • A nitro group : Often associated with increased biological activity.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC13H13N3O3
IUPAC NameThis compound
CAS Number91397-35-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may bind to cellular components, leading to various biological effects. The oxazole ring enhances binding affinity due to its aromatic nature, facilitating interactions with enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Studies :
    • Compounds with similar structures have shown IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For example, derivatives demonstrated IC50 values between 0.11–1.47 µM against these cell lines .
    • Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that it may exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

MicroorganismMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

Case Studies

  • Study on Structural Modifications : A study highlighted how modifications to the oxazole ring significantly enhanced the anticancer activity of related compounds by optimizing electronic properties .
  • Therapeutic Applications : Another research indicated that the compound could serve as a lead structure for developing new antibacterial agents targeting resistant strains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.